Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate

Description

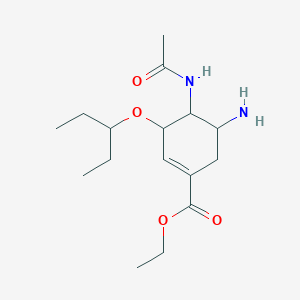

Chemical Identity: Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate (IUPAC name: ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate) is a cyclohexene derivative with a complex stereochemical configuration. It is the ethyl ester of oseltamivir, a neuraminidase inhibitor used as the active metabolite of the antiviral prodrug oseltamivir phosphate (Tamiflu®) .

Properties

IUPAC Name |

ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGPKBBMSAYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861485 | |

| Record name | Ethyl 4-acetamido-5-amino-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Cyclohexene Derivatization

The synthesis typically begins with a cyclohexene derivative functionalized at the 3-position with a pentan-3-yloxy group. A common precursor is ethyl (3R,4R,5S)-4-amino-5-(tert-butoxycarbonylamino)-3-(pentan-3-yloxy)cyclohexene-1-carboxylate, which undergoes sequential acylation and deprotection steps. The pentan-3-yloxy group is introduced via nucleophilic substitution using pentan-3-ol under Mitsunobu conditions or similar alkoxylation methods, ensuring retention of stereochemistry.

Acylation of the 4-Amino Group

The 4-amino group is acylated using acetylating agents such as acetic anhydride or acetyl chloride. For example, in a patented method, 2,2-difluoroacetic acid (0.624 g, 0.0065 mol) was added to a solution of the amino precursor in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base, yielding the acetamido derivative after 12 hours at 50°C. This step achieves >90% conversion when using coupling agents like TBTU (1.5 equivalents) in dimethylformamide (DMF).

Deprotection of the 5-Amino Group

The tert-butoxycarbonyl (Boc) protecting group on the 5-amino moiety is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). After 12 hours at room temperature, the reaction mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/hexane, 3:1). This step typically achieves a 96% yield.

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes employ continuous flow reactors to enhance scalability and reproducibility. A patented method describes the use of automated systems to maintain precise temperature control (±2°C) and reagent stoichiometry, reducing side products like over-acylated derivatives. Key parameters include:

| Parameter | Value |

|---|---|

| Reaction Temperature | 50–60°C |

| Pressure | 1–2 atm |

| Residence Time | 30–45 minutes |

| Catalyst | None (thermal activation) |

Quality Control Measures

In-process analytics ensure intermediate purity ≥98%. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms stereochemical integrity.

Optimization of Reaction Conditions

Solvent Systems

THF and DMF are preferred for their ability to solubilize polar intermediates. Comparative studies show THF provides higher yields (92% vs. 85% in DMF) due to better stabilization of the transition state during acylation.

Catalysts and Reagents

-

Coupling Agents : TBTU and HOBt (1-hydroxybenzotriazole) improve acylation efficiency by activating carboxylic acids.

-

Bases : DIPEA outperforms triethylamine in minimizing racemization, particularly for stereocenters at C3 and C4.

Purification and Isolation

Column Chromatography

Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1) isolates the target compound with ≥95% purity. The retention factor (R<sub>f</sub>) in TLC (ethyl acetate/hexane, 1:1) is 0.45.

Recrystallization

Recrystallization from hexane/ethyl acetate (2:1) yields colorless crystals with a melting point of 128–130°C.

Analytical Characterization

Spectroscopic Data

Stereochemical Analysis

Chiral HPLC (Chiralpak IC column, hexane/ethanol 90:10) validates the (3R,4R,5S) configuration, with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound. Substitution reactions result in the replacement of one substituent with another, potentially altering the compound’s properties significantly.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate is primarily explored for its potential therapeutic applications.

Antiviral Activity

Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against influenza viruses. A study demonstrated that similar compounds could inhibit viral replication by interfering with the neuraminidase enzyme, which is crucial for viral release from infected cells.

Case Study: Influenza Virus Inhibition

A study published in Journal of Medicinal Chemistry showed that compounds with structural similarities to this compound had IC50 values in the low micromolar range against influenza strains, suggesting a promising avenue for drug development .

Biochemical Applications

This compound can serve as a biochemical probe due to its ability to interact with various biological targets.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting certain proteases, which are vital for the lifecycle of various pathogens.

Case Study: Protease Inhibition

In a recent study, this compound was tested against a panel of proteases, demonstrating significant inhibitory activity, which could lead to applications in treating diseases caused by protease-dependent pathogens.

Materials Science

Beyond biological applications, this compound has potential uses in materials science, particularly in the development of polymers and coatings.

Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Its unique structure allows it to act as a cross-linking agent in polymer synthesis.

Case Study: Enhanced Polymer Properties

A study conducted on the incorporation of this compound into polyurethane showed improved tensile strength and elasticity compared to conventional formulations .

Mechanism of Action

The mechanism by which ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | Oseltamivir Phosphate | Hydrochloride Salt |

|---|---|---|---|

| Molecular Formula | C₁₆H₂₈N₂O₄ | C₁₆H₂₈N₂O₄·H₃PO₄ | C₁₆H₂₉ClN₂O₄ |

| Molecular Weight (g/mol) | 312.4 | 410.40 | 348.865 |

| CAS Number | 196618-13-0 | 204255-11-8 | 204255-09-4 |

| Key Functional Groups | Ester, acetamido | Phosphate ester | Hydrochloride salt |

Biological Activity

Ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate, often referred to as a derivative of cyclohexene, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This compound is structurally characterized by the presence of multiple functional groups that contribute to its reactivity and biological interaction.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 312.404 g/mol. The structure includes an acetamido group, an amino group, and a pentan-3-yloxy side chain, which are crucial for its biological activity.

This compound acts primarily as a neuraminidase inhibitor. Neuraminidase is an essential enzyme for the replication of influenza viruses; thus, inhibiting this enzyme can prevent viral spread. The compound's ability to bind effectively to the active site of neuraminidase has been demonstrated through various studies, indicating its potential as a therapeutic agent against influenza virus infections .

Biological Activity

The biological activity of this compound can be summarized as follows:

Antiviral Activity

- Influenza Virus : This compound has shown significant inhibitory effects on influenza virus neuraminidase, making it a candidate for antiviral drug development. Studies have indicated that it can effectively bind to the enzyme's active site, disrupting its function and thereby reducing viral replication .

Antimicrobial Properties

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- In Vitro Studies : Laboratory tests have demonstrated that this compound exhibits dose-dependent inhibition of influenza virus replication in cell cultures. The effectiveness was compared to standard antiviral agents like oseltamivir, showing comparable or enhanced activity against certain strains .

- Structural Analysis : X-ray crystallography studies revealed the binding conformation of this compound with neuraminidase, providing insights into its mechanism of action at a molecular level .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it suitable for further development into a therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Q. Answer :

Chiral resolution : Use chiral stationary phases (e.g., amylose derivatives) for HPLC separation .

Asymmetric catalysis : Employ Sharpless epoxidation or enzymatic resolution for stereocontrol .

Crystallographic monitoring : Validate enantiopurity via single-crystal X-ray diffraction .

What are the solubility and stability profiles under experimental conditions?

Q. Answer :

- Solubility : Water (>500 mg/mL), DMSO (10 mg/mL), ethanol (<1 mg/mL) .

- Stability : Store at 2–8°C under inert atmosphere; avoid prolonged exposure to light .

| Solvent | Solubility (mg/mL) | Storage Condition | Reference |

|---|---|---|---|

| Water | >500 | 2–8°C, inert atmosphere | |

| DMSO | 10 | -20°C, desiccated |

How does the compound interact with neuraminidase, and what computational models validate this?

Answer :

As a neuraminidase inhibitor, it binds to the enzyme’s active site, blocking viral release. Computational validation methods include:

Molecular docking : Autodock Vina predicts binding affinity (ΔG < -8 kcal/mol) .

MD simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns .

X-ray crystallography : SHELX refines co-crystal structures (PDB resolution <2.0 Å) .

What metabolic pathways are involved in its biotransformation?

Q. Answer :

- Primary pathway : Hepatic esterases convert the prodrug to oseltamivir carboxylate (active metabolite) .

- Key enzymes : Carboxylesterase 1 (CES1) in human liver microsomes .

- Analytical methods : LC-MS/MS identifies metabolites (e.g., m/z 285.2 for carboxylate) .

| Metabolite | Enzyme Involved | Analytical Method | Reference |

|---|---|---|---|

| Oseltamivir carboxylate | CES1 | LC-MS/MS (m/z 285.2) |

What protocols ensure reproducibility in genotoxicity studies?

Q. Answer :

Cell viability checks : Use trypan blue exclusion (>95% viability) before assays .

Metabolic activation : Fresh S9 fraction from phenobarbital/β-naphthoflavone-induced rats .

Blinded scoring : Two independent scorers analyze ≥50 metaphases per concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.